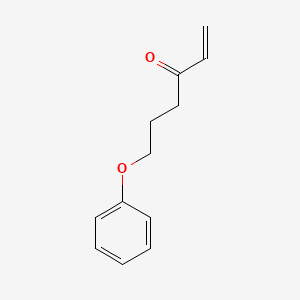
6-Phenoxyhex-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenoxyhex-1-en-3-one is an organic compound characterized by a phenoxy group attached to a hexenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxyhex-1-en-3-one typically involves the reaction of phenol with 6-bromohex-1-en-3-one under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion displaces the bromine atom from the hexenone chain. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Phenoxyhex-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
6-Phenoxyhex-1-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Phenoxyhex-1-en-3-one involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the enone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological molecules, leading to various effects.
Comparison with Similar Compounds
Phenoxyacetic acid: Similar structure but with a carboxylic acid group instead of an enone.
Phenoxyethanol: Contains an ethanol group instead of a hexenone chain.
Phenoxypropanol: Similar structure with a propanol group.
Uniqueness: 6-Phenoxyhex-1-en-3-one is unique due to its combination of a phenoxy group and a hexenone chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler phenoxy derivatives.
Properties
CAS No. |
93555-05-6 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-phenoxyhex-1-en-3-one |
InChI |
InChI=1S/C12H14O2/c1-2-11(13)7-6-10-14-12-8-4-3-5-9-12/h2-5,8-9H,1,6-7,10H2 |
InChI Key |
NDLUAEBDRCFMIM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















